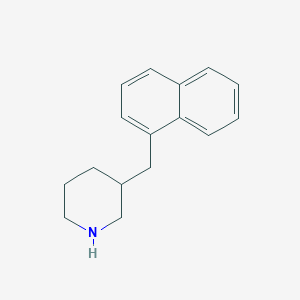

3-(Naphthalen-1-ylmethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

3-(naphthalen-1-ylmethyl)piperidine |

InChI |

InChI=1S/C16H19N/c1-2-9-16-14(6-1)7-3-8-15(16)11-13-5-4-10-17-12-13/h1-3,6-9,13,17H,4-5,10-12H2 |

InChI Key |

CYABEZDXUCEGPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Historical Context and Significance of Piperidine and Naphthalene Moieties in Bioactive Chemical Entities

The academic and industrial intrigue surrounding 3-(Naphthalen-1-ylmethyl)piperidine is deeply rooted in the well-established importance of its two core structural components: the piperidine (B6355638) ring and the naphthalene (B1677914) system.

The piperidine moiety, a six-membered heterocyclic amine, is a ubiquitous feature in a vast array of pharmaceuticals and naturally occurring alkaloids. ijnrd.orgnih.gov Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, influencing the physicochemical properties and biological activity of a molecule. The piperidine ring is a common constituent in drugs targeting the central nervous system, including antipsychotics and opioids, as well as in cardiovascular and antiviral medications. ijnrd.orgencyclopedia.pub Its discovery dates back to 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org

Similarly, the naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in drug discovery. nih.govijpsjournal.com Its fused ring system provides a rigid and lipophilic core that can engage in various interactions with biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govijpsjournal.comresearchgate.net A number of FDA-approved drugs, such as propranolol (B1214883) (a beta-blocker) and naftifine (B1207962) (an antifungal agent), feature the naphthalene core, highlighting its therapeutic value. nih.govekb.eg

The conjugation of these two privileged scaffolds in this compound creates a unique molecular architecture that is a focal point for scientific exploration, particularly in the quest for novel bioactive compounds.

Structural Peculiarities and Stereochemical Considerations of the Naphthalen 1 Ylmethylpiperidine Scaffold

The structure of 3-(Naphthalen-1-ylmethyl)piperidine presents several key features that are of interest from a chemical and medicinal chemistry perspective. The linkage of the bulky naphthalene (B1677914) group to the 3-position of the piperidine (B6355638) ring introduces a significant steric element and creates a chiral center, leading to the existence of enantiomers.

The piperidine ring itself typically adopts a low-energy chair conformation, similar to cyclohexane. wikipedia.org However, the substituent at the 3-position can exist in either an axial or equatorial orientation. The energetic preference for one conformation over the other can be influenced by solvent effects and intramolecular interactions. The conformational flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the naphthalene moiety are critical factors that will dictate how the molecule interacts with biological macromolecules.

The presence of a chiral center at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-3-(Naphthalen-1-ylmethyl)piperidine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of this compound are crucial for a comprehensive understanding of its structure-activity relationship.

Rationale for In Depth Academic Investigation of 3 Naphthalen 1 Ylmethyl Piperidine

The focused academic investigation of 3-(Naphthalen-1-ylmethyl)piperidine is driven by the hypothesis that the combination of the piperidine (B6355638) and naphthalene (B1677914) moieties will result in a molecule with novel and potentially enhanced biological activities. The lipophilic nature of the naphthalene group can facilitate membrane permeability, while the basic nitrogen of the piperidine ring can participate in crucial hydrogen bonding interactions with biological targets.

The exploration of derivatives of this scaffold allows for a systematic study of how modifications to either the piperidine or naphthalene ring systems affect biological activity. For instance, substitution on the naphthalene ring or modification of the piperidine nitrogen could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The 3-substituted piperidine framework is a known pharmacophore in various biologically active compounds, and its combination with the naphthalene system offers a promising avenue for the discovery of new lead compounds.

Scope and Objectives of the Research Compendium

Retrosynthetic Analysis and Strategic Disconnection Approaches to the 3-Substituted Piperidine (B6355638) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound. The primary disconnection approaches for the 3-substituted piperidine core often involve breaking the carbon-carbon or carbon-nitrogen bonds of the piperidine ring or the bond connecting the substituent to the ring.

A common strategy involves the disconnection of the C2-C3 bond or the C3-C4 bond of the piperidine ring. This can lead to acyclic precursors that can be cyclized through various methods, such as intramolecular Mannich reactions, reductive aminations, or ring-closing metathesis. For instance, a disconnection of the bond between the piperidine ring and the naphthalene (B1677914) moiety simplifies the target to a 3-functionalized piperidine and a naphthalene-containing building block.

Another powerful approach is the functionalization of a pre-existing piperidine or pyridine (B92270) ring. acs.org The dearomatization of pyridine derivatives, followed by functionalization, presents a versatile route to various substituted piperidines. acs.org This strategy often involves the activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt, to facilitate nucleophilic addition or reduction. acs.org A key disconnection is the C-C bond between the piperidine C3 and the methylene (B1212753) group of the naphthalen-1-ylmethyl substituent. This leads to a 3-halopiperidine or a related electrophilic piperidine derivative and a naphthalen-1-ylmethyl nucleophile, such as a Grignard or organolithium reagent.

Development of Stereoselective Synthetic Routes

The presence of a stereocenter at the 3-position of the piperidine ring in many bioactive molecules necessitates the development of stereoselective synthetic methods. nih.govacs.org These methods aim to control the absolute and relative stereochemistry of the final product.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of 3-substituted piperidines. nih.govacs.org Chiral catalysts can induce facial selectivity in the addition of nucleophiles to prochiral substrates or in cyclization reactions.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates. nih.govacs.org This method provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org The use of chiral ligands, such as Josiphos, is crucial for achieving high levels of stereocontrol. organic-chemistry.org

Another approach involves the chemo-enzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes to produce enantioenriched 3- and 4-substituted piperidines. acs.org Biocatalytic methods, such as transamination, can also be employed to introduce chirality with high enantiomeric excess. peeref.com

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rh-catalyzed asymmetric reductive Heck | Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | 3-Aryl-tetrahydropyridines | High | nih.govacs.org |

| Chemo-enzymatic dearomatization | Pyridiniums | Enantioenriched 3- and 4-substituted piperidines | High | acs.org |

| Biocatalytic transamination | Diketoester precursors | Optically pure piperidines | >99% | peeref.com |

Diastereoselective Synthesis and Control of Relative Stereochemistry

In cases where multiple stereocenters are present, controlling the relative stereochemistry becomes critical. Diastereoselective synthesis can be achieved by employing substrate control, where existing stereocenters direct the formation of new ones, or by using chiral reagents or catalysts.

Prins cyclizations and carbonyl-ene reactions have been utilized for the diastereoselective synthesis of polysubstituted piperidines. core.ac.uk For instance, the cyclization of a precursor containing a pre-installed substituent at the 2-position can control the stereochemical outcome at the newly formed stereocenters. core.ac.uk The choice of the ene component and reaction conditions can significantly influence the diastereomeric ratio of the product. core.ac.uk

Reduction of substituted piperidinones is another effective method for establishing relative stereochemistry. The use of different reducing agents can lead to either the cis or trans diastereomer with high selectivity. For example, the reduction of 3-substituted 4-piperidinones with L-Selectride typically affords the cis 3,4-disubstituted piperidines, while reduction with Al-isopropoxydiisobutylalane can yield the trans products. nih.govacs.org

| Reaction Type | Substrate | Key Reagent/Condition | Diastereomeric Ratio (dr) | Reference |

| Prins Cyclization | Prenyl-containing precursor | Anhydrous hydrogen chloride | up to 200:1 | core.ac.uk |

| Reduction of 4-piperidinone | 3-Substituted 4-piperidinone | L-Selectride | >99:1 (cis) | nih.govacs.org |

| Reduction of 4-piperidinone | 3-Substituted 4-piperidinone | Al-isopropoxydiisobutylalane | up to 99:1 (trans) | nih.govacs.org |

Exploration of Novel Reaction Conditions and Catalytic Systems

The continuous exploration of new reaction conditions and catalytic systems is expanding the synthetic toolbox for accessing this compound and its analogues with improved efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Moiety Installation

Transition metal-catalyzed cross-coupling reactions are highly effective for forming the C-C bond between the piperidine ring and the naphthalene moiety. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira couplings, are widely used to couple aryl halides or triflates with organoboron, organotin, organosilicon, or organocopper reagents, respectively. mdpi.com

For the synthesis of this compound, a Suzuki-Miyaura coupling could involve the reaction of a 3-borylpiperidine derivative with 1-(bromomethyl)naphthalene (B1266630) in the presence of a palladium catalyst and a base. Alternatively, a Negishi cross-coupling could be employed between a 3-zincated piperidine and 1-(bromomethyl)naphthalene. researchgate.net Rhodium-catalyzed C-H activation and insertion reactions also offer a direct route to functionalize the piperidine ring. nih.gov

| Coupling Reaction | Piperidine Substrate | Naphthalene Substrate | Catalyst System | Reference |

| Suzuki-Miyaura | 3-Borylpiperidine | 1-(Bromomethyl)naphthalene | Pd catalyst, base | mdpi.com |

| Negishi | 3-Zinco-piperidine | 1-(Bromomethyl)naphthalene | Pd catalyst | researchgate.net |

| C-H Insertion | N-protected piperidine | Naphthalen-1-yl-containing carbene precursor | Rhodium catalyst | nih.gov |

Organocatalytic Approaches to Piperidine Functionalization

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for the functionalization of piperidines. acs.orgnih.gov Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can promote a variety of asymmetric transformations. researchgate.netacs.org

Domino Michael addition/aminalization (or acetalization) processes catalyzed by O-TMS protected diphenylprolinol can be used to construct polysubstituted piperidines with the formation of multiple stereocenters in a single step with excellent enantioselectivity. acs.org Furthermore, hybrid bio-organocatalytic cascades, combining the selectivity of enzymes like transaminases with the versatility of organocatalysts, offer innovative routes to chiral piperidine building blocks. nih.gov Chiral phosphoric acid-catalyzed multicomponent reactions of anilines, aldehydes, and other building blocks can also lead to complex piperidine-fused structures with high stereocontrol. researchgate.net

| Organocatalytic Reaction | Catalyst | Key Transformation | Stereoselectivity | Reference |

| Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Formation of polysubstituted piperidines | Excellent enantioselectivity | acs.org |

| Hybrid Bio-Organocatalytic Cascade | Transaminase and organocatalyst | Synthesis of 2-substituted piperidines | High | nih.gov |

| Multicomponent Reaction | Chiral Phosphoric Acid | Assembly of chiral fused azetidines | High enantioselectivity, complete diastereocontrol | researchgate.net |

Flow Chemistry and Continuous Synthesis Applications

The synthesis of piperidine derivatives, including this compound, is increasingly benefiting from the adoption of flow chemistry and continuous synthesis. These methodologies offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety, and greater scalability.

Continuous flow reactors, particularly microfluidic and meso-flow systems, enable precise manipulation of reaction parameters like temperature, pressure, and mixing. syrris.jp This level of control can lead to higher yields and selectivities. For instance, a practical continuous flow reaction has been developed for the synthesis of enantioenriched α-substituted piperidines using Grignard reagents with N-(tert-butylsulfinyl)-bromoimine, achieving good yields and high diastereoselectivities within minutes. organic-chemistry.org Such a setup could be adapted for the synthesis of this compound.

Furthermore, multi-step syntheses of complex molecules like the alkaloid natural product (±)-oxomaritidine have been successfully executed in a continuous flow process. syrris.jprsc.org This was achieved by using packed columns with immobilized reagents and catalysts, linking seven synthetic steps into a single sequence. syrris.jp This "assembly line" approach minimizes manual handling and purification steps, making it an attractive strategy for the efficient production of this compound and its analogues. chemrxiv.org The use of microfluidic pumping systems to move the material through these columns demonstrates the potential for automated and on-demand synthesis. syrris.jprsc.org

Electrochemical methods in flow microreactors also present a green and efficient route for synthesizing piperidine derivatives through the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov This method has been shown to provide target compounds in good yields and can be scaled up for preparative synthesis through continuous electrolysis. nih.gov

Green Chemistry Principles in the Synthesis of Naphthalen-1-ylmethylpiperidines

The integration of green chemistry principles is paramount in modern organic synthesis to reduce the environmental impact of chemical processes. nih.govajchem-a.com The synthesis of naphthalen-1-ylmethylpiperidines is no exception, with a focus on solvent choice, atom economy, and the use of biocatalysis.

Solvent-Free or Water-Mediated Reactions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, solvent-free and water-mediated reactions are being increasingly explored for the synthesis of piperidine derivatives. nih.govajchem-a.com For example, the conversion of substituted pyridines to the corresponding piperidines can be carried out in water. nih.gov

Solvent-free multicomponent reactions have also been developed for the regioselective synthesis of piperidinones and spiropiperidinones. nih.gov In some cases, microwave synthesis has been employed in the absence of a solvent to produce piperidine derivatives. researchgate.net These approaches not only reduce solvent waste but can also lead to shorter reaction times and simpler work-up procedures.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. nih.govajchem-a.comrsc.org

A notable example is the Pot, Atom, and Step Economic (PASE) synthesis of highly functionalized piperidines. york.ac.uk This method involves a five-component condensation reaction that proceeds with high diastereoselectivity, often with the product precipitating directly from the solution. york.ac.uk Such strategies, which maximize the incorporation of starting materials into the final product, are highly desirable for the synthesis of this compound.

Biocatalytic Transformations for Specific Steps

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild and environmentally benign conditions. nih.gov This approach is particularly valuable for the synthesis of chiral piperidines. A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.govacs.org

Specific enzymes such as lipases, transaminases, oxidases, and reductases have been employed in the synthesis of piperidine derivatives. rsc.orgnih.govnih.gov For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used as a reusable catalyst for the multicomponent synthesis of piperidines in high yields. rsc.org Similarly, a hybrid bio-organocatalytic cascade using a transaminase has been reported for the synthesis of 2-substituted piperidines. nih.gov These biocatalytic methods offer a green and efficient pathway to enantiomerically pure this compound.

Table 1: Examples of Biocatalytic Transformations in Piperidine Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrate Type | Product Type | Reference |

| Immobilized Lipase (CALB) | Multicomponent Reaction | Benzaldehyde, aniline, acetoacetate (B1235776) ester | Piperidine derivatives | rsc.org |

| Transaminase | Bio-organocatalytic Cascade | Not specified | 2-substituted piperidines | nih.gov |

| Amine Oxidase/Ene Imine Reductase | One-pot Cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.govacs.org |

Synthesis of Radiolabeled or Isotopically Enriched Analogues for Mechanistic Studies

The synthesis of radiolabeled or isotopically enriched analogues of this compound is crucial for mechanistic studies, such as in drug metabolism and pharmacokinetic (ADME) investigations. researchgate.net The choice of isotope is critical, with ¹⁴C being a common choice due to its metabolic stability, while ³H-labeling can be easier and quicker but may be less biologically stable. researchgate.net

A general strategy for isotope labeling involves introducing the isotope at a late stage of the synthesis. For nitrogen-containing heterocycles like piperidine, ¹⁵N-labeling is a viable option. A method for the nitrogen isotope exchange on pyridines using a Zincke activation strategy has been developed, which could serve as a precursor to ¹⁵N-labeled piperidines. nih.gov This method has been successfully applied to a range of pyridine derivatives, including pharmaceuticals, achieving high isotopic enrichment. nih.gov

Deuterium-labeled compounds are also valuable for mechanistic studies. Deuterated piperidine, such as piperidine-d11, is commercially available, indicating the feasibility of producing such analogues. eurisotop.com Deuterium labeling experiments have been used to elucidate the mechanism of biocatalytic reduction steps in piperidine synthesis. nih.gov These established labeling strategies can be adapted for the synthesis of radiolabeled or isotopically enriched this compound to support further research into its biological activity and metabolic fate.

Vibrational Spectroscopy for Conformational and Functional Group Insight (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups and conformational isomers of this compound. The spectra are characterized by vibrations of the piperidine ring, the naphthalene system, and the interconnecting methylene bridge.

The piperidine ring can exist in different conformations, most notably chair forms with the naphthalenylmethyl substituent in either an equatorial or axial position. These conformers are expected to have distinct vibrational signatures. For instance, C-H stretching and bending frequencies can be sensitive to the steric environment.

Key expected vibrational modes include:

N-H Stretching: For the secondary amine in the piperidine ring, a characteristic stretching vibration is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the naphthalene group would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and the methylene bridge would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the naphthalene ring are anticipated in the 1500-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the piperidine ring typically appears in the 1250-1020 cm⁻¹ range. globalresearchonline.net

Ring Vibrations: The characteristic "breathing" and other ring vibrations of both the piperidine and naphthalene structures will produce a complex fingerprint region below 1500 cm⁻¹.

Differences in the vibrational spectra between axial and equatorial conformers can be subtle but may be resolved using advanced computational methods to support experimental findings. researchgate.net

Table 1: Hypothetical FTIR and Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| ~3350 | N-H Stretch (Piperidine) | FTIR, Raman |

| 3100-3000 | Aromatic C-H Stretch (Naphthalene) | FTIR, Raman |

| 2950-2800 | Aliphatic C-H Stretch (Piperidine, Methylene) | FTIR, Raman |

| ~1600, ~1510 | Aromatic C=C Ring Stretch (Naphthalene) | FTIR, Raman |

| ~1450 | CH₂ Scissoring (Piperidine, Methylene) | FTIR |

| ~1220 | C-N Stretch (Piperidine) | FTIR, Raman |

| ~800, ~780 | C-H Out-of-Plane Bending (Naphthalene) | FTIR |

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Advanced NMR spectroscopy is a powerful tool for the definitive assignment of the stereochemistry and for studying the dynamic conformational processes in this compound.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded systems. creative-biostructure.com For this compound, COSY would establish the connectivity within the piperidine ring protons and their coupling to the methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). creative-biostructure.com This is crucial for assigning the carbon signals of the piperidine ring and methylene bridge based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). creative-biostructure.com HMBC is invaluable for connecting the naphthalenylmethyl substituent to the piperidine ring. For example, correlations would be expected between the methylene protons and carbons of both the naphthalene and piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the 3D structure and preferred conformation. youtube.com For the piperidine ring in a chair conformation, NOESY can distinguish between axial and equatorial protons. Crucially, it can determine the orientation of the naphthalenylmethyl group by observing NOEs between the naphthalene protons and specific piperidine protons.

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Structural Information Provided |

| COSY | Piperidine ring protons (H2, H3, H4, H5, H6), Methylene protons (H7) | Confirms the spin-spin coupling network within the piperidine ring and to the methylene bridge. |

| HSQC | C2-H2, C3-H3, C4-H4, C5-H5, C6-H6, C7-H7 | Assigns carbon signals directly attached to specific protons. |

| HMBC | H7 to C3, C1' (Naphthalene); Naphthalene protons to C7 | Confirms the connectivity between the piperidine ring and the naphthalenylmethyl substituent. |

| NOESY | H3 to H2ax, H2eq, H4ax, H4eq; Naphthalene protons to piperidine/methylene protons | Elucidates the through-space proximity of protons, helping to define the major conformation. |

The piperidine ring in this compound undergoes conformational exchange, primarily through ring inversion. Additionally, rotation around the C3-C(methylene) bond can occur. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can quantify the energy barriers associated with these processes. nih.gov

At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals for the axial and equatorial protons might be observed. As the temperature is lowered, the exchange slows down, leading to the decoalescence of these signals into distinct resonances for each conformer. By analyzing the spectra at different temperatures, the free energy of activation (ΔG‡) for ring inversion and bond rotation can be calculated, providing insight into the conformational flexibility of the molecule.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis of Enantiomers

This compound is a chiral molecule due to the stereocenter at the C3 position of the piperidine ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-3-(Naphthalen-1-ylmethyl)piperidine. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to analyze these enantiomers. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The naphthalene chromophore in the molecule will give rise to characteristic CD signals. The two enantiomers will produce mirror-image CD spectra. This technique is highly sensitive to the stereochemistry and conformation of the molecule and can be used to determine the enantiomeric excess (ee) of a sample. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the enantiomers will exhibit opposite ORD curves.

These techniques are crucial for characterizing the absolute configuration of the enantiomers, often in conjunction with computational predictions of the chiroptical properties for each absolute configuration.

X-ray Crystallography of this compound or Its Key Intermediates/Co-crystals for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state. If suitable crystals of this compound or a salt thereof can be obtained, this technique can precisely determine bond lengths, bond angles, and torsional angles.

An X-ray crystal structure would unequivocally establish:

The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). researchgate.net

The orientation of the naphthalenylmethyl substituent (axial or equatorial).

The intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing.

While the solid-state conformation may not be the only one present in solution, it provides a crucial reference point for interpreting data from other spectroscopic techniques and for validating computational models.

Computational Conformational Analysis

Computational methods, particularly those based on density functional theory (DFT), are instrumental in exploring the potential energy surface of this compound. nih.govresearchgate.net These calculations can:

Determine the relative energies of different conformers (e.g., chair with axial substituent vs. chair with equatorial substituent).

Predict the geometric parameters (bond lengths, angles) for each stable conformer.

Calculate the energy barriers for conformational interconversions, which can be compared with experimental data from dynamic NMR.

Simulate vibrational (FTIR, Raman) and NMR spectra for different conformers, aiding in the interpretation of experimental data.

Predict the CD and ORD spectra for each enantiomer to help assign the absolute configuration.

By combining experimental data with computational analysis, a detailed and robust model of the structural and conformational landscape of this compound can be constructed.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Conformations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic structure of molecules with high accuracy. These methods are instrumental in identifying the most stable (ground state) conformations of flexible molecules like this compound and determining the relative energies of different conformers.

For a 3-substituted piperidine, the primary conformational isomerism arises from the chair conformation of the piperidine ring and the axial or equatorial orientation of the substituent at the C3 position. In the case of this compound, the bulky naphthalen-1-ylmethyl group's orientation is a key factor.

Computational studies on similar 3-substituted piperidines typically employ DFT methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-31G(d,p) or larger) to perform geometry optimizations. These calculations would identify two primary chair conformations for this compound: one with the naphthalen-1-ylmethyl group in an equatorial position and another with it in an axial position.

The relative stability of these conformers is governed by steric and electronic factors. Generally, for bulky substituents, the equatorial position is favored to minimize 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. The naphthalen-1-ylmethyl group is sterically demanding, and thus, the equatorial conformer is expected to be significantly lower in energy than the axial conformer.

In addition to the chair conformers, boat and twist-boat conformations of the piperidine ring are also possible. However, these are typically much higher in energy and are generally considered as transition states or high-energy intermediates in the conformational interconversion pathways. DFT calculations would quantify these energy differences.

A representative DFT study on a related 3-substituted piperidine might yield the following data, illustrating the expected energetic landscape for this compound.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Equatorial-Chair | B3LYP/6-31G(d,p) | 0.00 | C2-C3-C7-C8: ~175 |

| Axial-Chair | B3LYP/6-31G(d,p) | 2.5 - 4.0 | C2-C3-C7-C8: ~65 |

| Twist-Boat | B3LYP/6-31G(d,p) | 5.0 - 7.0 | Varies |

Note: The data presented in this table is representative and based on computational studies of analogous 3-substituted piperidines. The exact values for this compound would require a dedicated computational study.

The dihedral angle between the piperidine ring and the naphthalene ring system would also be a critical parameter determined by these calculations, as it would influence potential intramolecular interactions, such as C-H···π interactions.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes in Solution

While DFT calculations provide a detailed picture of the ground state conformations in the gas phase, the conformational landscape of a molecule in solution can be significantly different due to solvent effects. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational preferences of molecules in a condensed phase.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. This approach allows for the exploration of a much wider range of conformations and provides insights into the flexibility and dynamic interconversions between different states.

For this compound, an MD simulation would typically be performed in a box of explicit solvent molecules (e.g., water or a relevant organic solvent). The simulation would be initiated from an optimized geometry (likely the equatorial-chair conformer obtained from DFT calculations) and run for a sufficient length of time (nanoseconds to microseconds) to allow the system to equilibrate and sample a representative range of its conformational space.

The analysis of the MD trajectory would reveal the predominant conformations in solution and the timescales of transitions between them. It is highly probable that in most solvents, the equatorial conformation of the naphthalen-1-ylmethyl group would be overwhelmingly favored. The simulation would also provide information on the flexibility of the piperidine ring and the rotational freedom of the naphthalen-1-ylmethyl substituent.

Key parameters to be analyzed from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Dihedral Angle Distributions: To characterize the preferred orientations of the substituent and the puckering of the piperidine ring.

Radial Distribution Functions (RDFs): To understand the solvation shell around the molecule and specific solute-solvent interactions.

A representative summary of findings from a hypothetical MD simulation of this compound in water is presented below.

| Parameter | Force Field | Solvent Model | Simulation Time (ns) | Major Conformer Population (%) |

| RMSD of Backbone | AMBER/GAFF | TIP3P | 100 | Equatorial-Chair: >95% |

| RMSF of Naphthyl Group | CHARMM | SPC/E | 100 | Higher flexibility observed |

| Dihedral C2-C3-C7-C8 | OPLS-AA | Water | 100 | Predominantly anti (~180°) |

Note: The data in this table is illustrative and based on typical results from MD simulations of similar substituted piperidines in aqueous solution.

These simulations would provide a dynamic and comprehensive picture of the conformational landscape of this compound in a biologically relevant environment, complementing the static, gas-phase information obtained from DFT calculations.

In Vitro Receptor Binding and Functional Profiling

The primary target identified for naphthalene-piperidine derivatives is the P2Y14 receptor (P2Y14R), a GPCR activated by UDP-sugars. Research has centered on developing antagonists for this receptor, given its role in inflammatory processes.

Studies have extensively utilized fluorescence-based binding assays to characterize the affinity of naphthalene-piperidine compounds for the P2Y14R. A key reference antagonist, a phenyl-piperidine derivative with a naphthalene substituent known as PPTN (1), has been the focus of many of these studies. The affinity of this compound and its analogues is typically determined by their ability to displace a fluorescently labeled ligand from the receptor expressed in whole cells, such as Chinese Hamster Ovary (CHO) cells. nih.govresearchgate.netnih.gov

| Compound | Modification | IC50 (nM) at human P2Y14R |

|---|---|---|

| PPTN (1) | Reference Phenyl-piperidine | 7.96 |

| Quinuclidine (B89598) analogue (5) | Bridged piperidine (boat conformation) | 20.0 |

| (S,S,S) 2-Azanorbornane enantiomer (15) | Bridged piperidine | Lower than PPTN (1) |

| Isonortropanol (30) | Bridged piperidine with hydroxyl group | 21.3 |

| Isoquinuclidine (34) | Bridged piperidine | 15.6 |

Based on the available scientific literature, there is no specific information detailing the modulatory effects of this compound on ion channels and transporters. While studies on other piperidine-containing compounds have shown interactions with monoamine transporters, these compounds differ significantly in their substitution patterns from the naphthalen-1-ylmethyl series. nih.govnih.gov

There is a lack of specific data in the reviewed literature concerning the direct inhibitory or activating effects of this compound on proteases and hydrolases. Research on related naphthalene and piperidine-containing structures has explored their potential as inhibitors of other enzymes, such as SARS-CoV-2 proteases, but these are distinct chemical series. researchgate.netdoi.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of potent P2Y14R antagonists has led to a thorough investigation of the structure-activity relationships of the naphthalene-piperidine scaffold.

The naphthalene ring is a crucial component for the high affinity of these compounds at the P2Y14R. SAR studies have shown that this aromatic system is a key pharmacophoric feature. nih.govresearchgate.net Attempts to replace the naphthalene ring with other aromatic systems, such as a phenyl-1,2,3-triazole or an N-phenyl-amide, have been explored to understand the structural requirements for receptor binding. nih.gov Furthermore, modifications to the naphthalene ring itself, such as the introduction of substituents, can influence metabolic stability, a critical aspect of drug design. For instance, in related but distinct series of piperidine-based inhibitors, adding a methoxy (B1213986) group to the naphthalene ring was explored to address metabolic liabilities. The specific impact of systematic modifications on the naphthalene moiety of this compound on its biological activity remains an area for further investigation.

The piperidine ring of the naphthalene-based P2Y14R antagonists has been extensively modified to probe the steric and conformational requirements for optimal receptor interaction. nih.govunipd.it These studies have revealed a high degree of tolerance for substitution on the piperidine moiety. nih.gov

Key findings from these SAR studies include:

Bridged Systems: Introducing one- or two-carbon bridges to create rigidified piperidine analogues, such as 2-azanorbornanes, nortropanes, and isoquinuclidines, is well-tolerated and can even enhance affinity. nih.govnih.gov For example, the (S,S,S) 2-azanorbornane enantiomer (15) displayed a threefold higher affinity than its corresponding enantiomer. nih.govunipd.it This suggests that constraining the piperidine ring in a specific conformation can be beneficial for receptor binding.

Conformational Effects: The observation that a quinuclidine analogue, which constrains the piperidine ring in a boat conformation, maintains good binding affinity suggests that the receptor can accommodate different piperidine ring conformations. nih.govresearchgate.net

Polar Groups: The introduction of polar groups, such as hydroxyl or hydroxymethyl groups, on the piperidine ring or its analogues can influence both affinity and physicochemical properties like lipophilicity. nih.govdigitellinc.com For instance, the isonortropanol derivative (30) exhibited lower lipophilicity compared to the parent compound PPTN (1). researchgate.netacs.org

N-Substitution: Alkylation or acylation of the piperidine nitrogen is generally tolerated, leading to retention of moderate P2Y14R affinity. unipd.it

| Modification Strategy | Example Analogue | Key Observation | Reference |

|---|---|---|---|

| Introduction of a bridge | Quinuclidine (5) | Maintains good binding affinity (IC50 = 20.0 nM), indicating tolerance for a boat conformation. | nih.gov |

| Stereospecific bridged systems | (S,S,S) 2-Azanorbornane (15) | Higher affinity than the parent compound and its enantiomer, highlighting the importance of stereochemistry. | nih.govunipd.it |

| Introduction of polar groups | Isonortropanol (30) | Lower lipophilicity with retained affinity (IC50 = 21.3 nM). | researchgate.netacs.org |

| Ring isosteres | 5-membered heteroalkyl ring (6) | Resulted in only small differences in affinity. | nih.gov |

Exploration of Stereoisomeric Effects on Molecular Interactions and Activity

No published studies were identified that investigated the stereoisomers of this compound and their differential effects on molecular targets or biological activity.

Cellular Mechanisms of Action (In Vitro)

Signal Transduction Pathway Modulation (e.g., cAMP, ERK, PI3K/Akt phosphorylation)

There is no available data to suggest that this compound modulates key signal transduction pathways such as the cyclic AMP (cAMP) pathway, the extracellular signal-regulated kinase (ERK) pathway, or the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Intracellular Calcium Mobilization Studies

Research on the effects of this compound on intracellular calcium levels has not been reported in the scientific literature.

Cell-Based Target Engagement Assays

No cell-based target engagement assays for this compound have been described in published research, leaving its specific cellular targets unknown.

Interrogation of Fundamental Cellular Processes (e.g., Autophagy, Apoptosis as mechanistic readouts)

The impact of this compound on cellular processes such as autophagy and apoptosis has not been documented.

Preclinical Pharmacodynamic Explorations in Animal Models (Mechanistic Focus)

A review of the literature revealed no preclinical studies in animal models investigating the pharmacodynamic properties or the mechanism of action of this compound.

Target Receptor Occupancy Studies in Non-Human Systems

Investigations into compounds featuring both naphthalene and piperidine moieties have identified specific interactions with G protein-coupled receptors (GPCRs). For instance, a class of high-affinity antagonists for the human P2Y₁₄ receptor incorporates a naphthalene-based structure linked to a piperidine ring. nih.govnih.gov Studies on these analogues, such as PPTN and its derivatives, utilize fluorescence binding assays to determine their affinity for the human P2Y₁₄ receptor. nih.gov The exploration of bridged piperidine analogues, including 2-azanorbornane derivatives, has been conducted to probe receptor affinity and has led to the identification of compounds with nanomolar IC₅₀ values. nih.govresearchgate.net Such studies indicate that the piperidine moiety's conformation is a key determinant of binding affinity at this receptor. nih.gov

Neurotransmitter Release and Reuptake Modulation in Vivo

Enzyme Activity Modulation in Organ Systems

Compounds containing a piperidine scaffold have been identified as potent inhibitors of various enzymes, including soluble epoxide hydrolase (sEH). The inhibition of sEH is a therapeutic strategy for managing inflammation and pain by preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). ub.edunih.gov

Research on piperidine-based inhibitors has shown that replacing a urea (B33335) linkage with an amide can improve metabolic stability while maintaining potent inhibitory activity against human and murine sEH. ub.edu For example, certain 1-(1,3,5-triazin-yl)piperidine-4-carboxamides have been identified as potent sEH inhibitors with high selectivity over cytochrome P450 enzymes. lookchem.com These findings highlight that the piperidine core is a versatile scaffold for designing specific enzyme inhibitors. ub.edulookchem.comcsic.es

Biomarker Response Assessment in Non-Human Biological Systems

In non-human preclinical models, the therapeutic potential of naphthalene-piperidine compounds is assessed by measuring their effects on specific biomarkers of disease. For bridged piperidine analogues of a naphthalene-based P2Y₁₄R antagonist, in vivo studies in mouse models have demonstrated antihyperalgesic and antiasthmatic activity. nih.govresearchgate.net A prodrug of one such analogue was shown to significantly reduce lung inflammation in a murine model of asthma, a key biomarker for the disease. nih.govresearchgate.net Similarly, in a rat model of Huntington's disease, treatment with piperine (B192125) restored ATP production and ameliorated striatal degeneration, serving as crucial biomarkers of neuroprotection. nih.gov

In Vitro Metabolic Stability and Drug-Drug Interaction Potential (Mechanistic)

The metabolic fate of a compound is a critical factor in drug discovery, influencing its efficacy and potential for drug-drug interactions. researchgate.net In vitro assays are essential for predicting a compound's in vivo metabolic stability and interaction with drug-metabolizing enzymes. researchgate.net

Microsomal Stability Studies (Hepatic, Intestinal)

Microsomal stability assays are a cornerstone of early drug development, used to estimate a compound's susceptibility to metabolism by enzymes in the liver and intestines. researchgate.net These assays typically involve incubating the test compound with liver microsomes—fragments of the endoplasmic reticulum containing key metabolic enzymes like cytochrome P450s—and a cofactor such as NADPH. researchgate.netnih.gov The rate of disappearance of the parent compound over time is measured, usually by LC-MS, to determine its metabolic half-life (t₁/₂) and intrinsic clearance. frontiersin.org

Studies on various piperidine derivatives show a wide range of metabolic stabilities. For example, some piperidine-containing sEH inhibitors have been found to have poor microsomal stability, which can hinder their development. ub.edu In contrast, structural modifications, such as the introduction of a triazine heterocycle or altering isomer configuration, have been shown to improve stability. nih.govlookchem.com For example, in one series of sEH inhibitors, the trans isomers demonstrated greater metabolic stability in human hepatic microsomes compared to the corresponding cis isomers. nih.gov The metabolism of piperidine-containing compounds often involves oxidation of the piperidine ring itself. frontiersin.org

Below is a representative data table illustrating how microsomal stability data for a hypothetical series of piperidine compounds might be presented.

| Compound | Species | Microsomal Half-life (t₁/₂) (min) |

| Compound A (Lead) | Human | 15 |

| Rat | <10 | |

| Compound B (Analog 1) | Human | 45 |

| Rat | 25 | |

| Compound C (Analog 2) | Human | >60 |

| Rat | 50 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Cytochrome P450 Inhibition/Induction Profiling (In Vitro)

Cytochrome P450 (CYP450) enzymes are central to drug metabolism, and their inhibition or induction by a new chemical entity can lead to significant drug-drug interactions. nih.govresearchgate.net Therefore, in vitro profiling of a compound's effect on major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard part of preclinical assessment. researchgate.net

Inhibition studies are typically conducted using human liver microsomes or recombinant human CYP enzymes. mdpi.com The concentration of the test compound that causes 50% inhibition of a specific enzyme's activity (IC₅₀) is determined. A low IC₅₀ value suggests a higher potential for in vivo drug interactions. The naphthalene moiety itself has been studied in the context of CYP interactions, with some derivatives showing inhibitory activity against CYP1A1 and CYP1B1. mdpi.comresearchgate.net

Induction studies involve treating cultured human hepatocytes with the test compound and measuring any subsequent increase in CYP enzyme expression (mRNA levels) or activity. mdpi.com

The following table illustrates how CYP450 inhibition data is typically reported.

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25.5 |

| CYP2C19 | > 50 |

| CYP2D6 | 8.2 |

| CYP3A4 | 15.1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Transporter Interactions (In Vitro)

The interaction of a compound with neurotransmitter transporters is a critical aspect of its pharmacological profile, determining its influence on synaptic concentrations of key neurochemicals. In vitro studies are fundamental in characterizing these interactions, typically by measuring the binding affinity (Ki) and the functional inhibition (IC50) of the compound at specific transporter proteins. These transporters, such as the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process.

The affinity of a ligand for these transporters indicates how strongly it binds to the transporter protein. This is often determined through radioligand binding assays, where the compound of interest competes with a radioactively labeled ligand known to bind to the transporter. The functional potency, on the other hand, is assessed via uptake inhibition assays, which measure the ability of the compound to block the transport of the neurotransmitter into the cell.

Interactive Data Table: In Vitro Transporter Binding Affinities (Ki) and Uptake Inhibition (IC50) of this compound

| Transporter | Binding Affinity (Ki) in nM | Uptake Inhibition (IC50) in nM |

| Dopamine Transporter (DAT) | Data not available | Data not available |

| Serotonin Transporter (SERT) | Data not available | Data not available |

| Norepinephrine Transporter (NET) | Data not available | Data not available |

Detailed Research Findings

A comprehensive search of scientific databases and literature has not yielded specific in vitro research findings detailing the transporter interaction profile of this compound. The pharmacology of piperidine-based monoamine transporter ligands is a broad field, with many compounds synthesized and evaluated for their potential as therapeutic agents for neurological and psychiatric disorders. These studies have established that modifications to the chemical scaffold can lead to a wide range of activities, from selective inhibition of a single transporter to broad-spectrum inhibition of multiple transporters. However, the specific compound this compound does not appear in the currently reviewed literature concerning in vitro transporter binding or uptake inhibition assays. Therefore, its affinity and potency at DAT, SERT, NET, or other transporters have not been publicly documented.

Computational Chemistry and Chemoinformatics Applications for 3 Naphthalen 1 Ylmethyl Piperidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a molecule when bound to a target protein. This analysis is crucial for understanding the structural basis of a compound's activity and for designing more potent and selective molecules.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. als-journal.comresearchgate.net In the case of 3-(Naphthalen-1-ylmethyl)piperidine, its structural motifs suggest potential interactions with several classes of proteins. The piperidine (B6355638) core is a common feature in many central nervous system (CNS) active agents, while the naphthalene (B1677914) group can engage in hydrophobic and π-stacking interactions.

By using the this compound structure as a query, virtual screening can predict potential molecular targets. Target prediction servers and algorithms analyze the similarity of the query molecule to known ligands with documented biological activities. nih.gov For this scaffold, predicted targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes where piperidine and naphthalene-containing ligands are known to be active, such as the sigma (σ) receptors, which are recognized as a key target for various CNS disorders. nih.gov

Table 1: Predicted Molecular Targets for the this compound Scaffold

| Predicted Target Class | Rationale for Prediction | Key Structural Moieties | Potential Therapeutic Area |

|---|---|---|---|

| Sigma (σ) Receptors (σ1 and σ2) | Many known sigma receptor ligands contain a piperidine or related nitrogenous heterocycle. nih.gov | Piperidine, Naphthalene | Neurodegenerative Diseases, Pain nih.gov |

| Dopamine (B1211576)/Serotonin (B10506) Receptors | The piperidine scaffold is a privileged structure for various monoamine GPCRs. | Piperidine | Psychiatric Disorders |

| Acetylcholinesterase (AChE) | The naphthalene moiety can interact with the peripheral anionic site (PAS) of AChE. | Naphthalene | Alzheimer's Disease |

| μ-Opioid Receptor (μOR) | Piperidine derivatives are common in opioid analgesics. The naphthalene could occupy hydrophobic subpockets. nih.gov | Piperidine | Pain Management |

Once a potential target is identified, molecular docking can elucidate the putative binding mode of this compound within the receptor's active site. This process involves generating multiple conformations of the ligand and placing them in the binding pocket to find the most energetically favorable pose. als-journal.com The analysis of the resulting complex reveals specific interactions that stabilize the binding.

For instance, in a hypothetical docking to the σ1 receptor, the protonated nitrogen of the piperidine ring could form a crucial salt bridge with an acidic residue like ASP or GLU in the active site. nih.gov The naphthalene ring system is well-suited to form hydrophobic interactions and π-π stacking with aromatic amino acid residues such as tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe). researchgate.net A related structure, (3E,5E)-3,5-Bis(naphthalen-1-ylmethylidene)piperidin-4-one, demonstrates how naphthalene rings orient within a crystal structure, making dihedral angles with the central piperidine ring, which informs the conformational possibilities for docking studies. nih.gov

Table 2: Potential Ligand-Protein Interactions for this compound

| Interacting Ligand Moiety | Potential Interacting Residue (Example) | Type of Interaction | Significance |

|---|---|---|---|

| Piperidine Nitrogen (protonated) | Aspartic Acid (ASP), Glutamic Acid (GLU) | Ionic Bond / Salt Bridge | Key anchor for binding affinity and selectivity. |

| Naphthalene Ring | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) | π-π Stacking / T-stacking | Stabilizes the ligand in the hydrophobic pocket. researchgate.net |

| Naphthalene Ring | Leucine (LEU), Isoleucine (ILE), Valine (VAL) | Hydrophobic (Van der Waals) Interaction | Contributes to overall binding affinity. |

| Piperidine Ring (C-H bonds) | Oxygen atoms in protein backbone or side chains | C-H···O Hydrogen Bond | Provides additional structural stability. nih.gov |

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to the target. wikipedia.org These fragments are then grown, linked, or optimized to produce a high-affinity lead compound. The this compound scaffold is ideally suited for a deconstruction-reconstruction approach within FBDD. nih.gov

The molecule can be conceptually broken down into its core fragments: the piperidine ring and the naphthalene moiety. Piperidine is a well-established three-dimensional (3D) fragment that is frequently found in marketed drugs and provides a robust anchor point and exit vectors for chemical elaboration. nih.govresearchgate.net The naphthalene group represents a larger, hydrophobic fragment that can be used to explore flat, aromatic-binding regions in a protein. These fragments can be used to screen fragment libraries or serve as starting points for de novo design, where computational algorithms build novel molecules within the constraints of the receptor's active site.

Table 3: FBDD Approach for the this compound Scaffold

| Fragment | Fragment Properties ("Rule of Three") nih.gov | Role in Drug Design | Optimization Strategy |

|---|---|---|---|

| Piperidine | MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, ClogP < 3. Provides 3D character. nih.gov | Acts as a scaffold or anchor. Provides vectors for synthetic elaboration. | Growing: Add functional groups to unoccupied vectors to seek new interactions. |

| Naphthalene | Larger fragment, provides significant hydrophobic surface area. | Probes hydrophobic pockets and engages in π-stacking interactions. | Linking: Connect to another fragment binding in an adjacent pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.gov

To develop a QSAR model for this compound derivatives, a dataset of chemically similar compounds with measured biological activities (e.g., IC₅₀ or Kᵢ values) is required. mdpi.com For each molecule in the series, a set of numerical parameters known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

The goal is to build a mathematical equation that relates these descriptors to the observed activity. Common statistical methods for this purpose include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.gov

Table 4: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Physicochemical | ClogP (Calculated LogP) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | HOMO/LUMO Energies | Electron-donating or accepting capabilities, reactivity. scienceopen.com |

| Steric/3D | Molecular Volume / Surface Area | The size and shape of the molecule. |

| Structural Keys | MACCS Fingerprints | Presence or absence of specific chemical substructures. mdpi.com |

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step in the modeling process. basicmedicalkey.com Validation is performed using both internal and external methods to ensure the model is not overfitted to the training data and can accurately predict the activity of new compounds. researchgate.netscribd.com

Internal validation often uses cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built on a subset of the data and tested on the remaining data point. researchgate.net External validation involves splitting the initial dataset into a training set (to build the model) and a test set (to independently evaluate its predictive ability). nih.govbasicmedicalkey.com A high correlation coefficient for the test set (R²_pred) is a strong indicator of a reliable model. nih.gov Interpretation of the model can then guide compound optimization by highlighting which descriptors (and thus which structural features) are most important for increasing or decreasing biological activity.

Table 5: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value nih.govnih.gov |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² or R²_cv (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. A high value indicates robustness. nih.gov | > 0.5 |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. A key indicator of true predictive power. nih.gov | > 0.5 |

| F-test value | Indicates the statistical significance of the regression model. | High value with low p-value |

| Root Mean Square Error (RMSE) | Measures the average magnitude of the errors in the predictions. | Low value |

Molecular Dynamics (MD) Simulations and Enhanced Sampling Techniques

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the complex movements and interactions of atoms and molecules over time. These simulations are crucial for understanding the conformational landscape of this compound and its interactions with biological targets.

Conformational Dynamics and Flexibility in Solvation and Complexed States

The flexibility of the piperidine ring and the rotational freedom of the naphthalen-1-ylmethyl substituent give this compound a complex conformational landscape. MD simulations can explore this landscape, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov The conformational preferences of piperidine derivatives can be influenced by the solvent environment, and MD simulations can quantitatively predict these effects. nih.gov For instance, the presence of polar or non-polar solvents can alter the equilibrium between axial and equatorial conformations of the substituent on the piperidine ring. nih.gov

In a complexed state, such as when bound to a protein, the conformational dynamics of this compound can be significantly altered. MD simulations can reveal how the molecule adapts its shape to fit into a binding pocket and how its flexibility contributes to the binding affinity. irbbarcelona.org Understanding these dynamics is essential for designing derivatives with improved binding characteristics.

Ligand-Receptor Binding Dynamics and Allosteric Modulation Studies

MD simulations are a powerful tool for studying the process of ligand-receptor binding. nih.govnih.gov By simulating the approach of this compound to its target receptor, researchers can observe the key interactions that guide the binding process and identify the specific residues involved in forming a stable complex. nih.govnih.gov

Furthermore, the potential for this compound or its derivatives to act as allosteric modulators can be investigated using MD simulations. nih.govnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, influencing the receptor's activity. nih.govnih.gov MD simulations can help to identify potential allosteric binding sites and elucidate the mechanism by which binding at this site alters the receptor's conformation and function. nih.gov

Free Energy Calculations for Binding Affinity Prediction

Predicting the binding affinity of a ligand for its receptor is a central goal of computational drug design. nih.govnih.gov Free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), coupled with MD simulations, provide a rigorous framework for estimating the binding free energy. nih.govnih.govnih.gov These calculations can be used to rank different derivatives of this compound based on their predicted affinity, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net While computationally intensive, these methods offer a more accurate prediction of binding affinity compared to simpler scoring functions. nih.gov

| Method | Description | Application to this compound |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Elucidating conformational changes in different environments. |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states. | Predicting the relative binding affinities of derivatives. nih.gov |

| Thermodynamic Integration (TI) | Calculates the free energy change along a defined path. | Estimating the absolute binding affinity to a receptor. nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. jksus.orgresearchgate.net These methods are essential for a deep understanding of the chemical nature of this compound.

HOMO/LUMO Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netscienceopen.comresearchgate.net This analysis helps to predict which parts of the molecule are most likely to be involved in chemical reactions. Reactivity indices, such as chemical hardness and softness, can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. nih.gov

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. nih.govresearchgate.net |

Electrostatic Potential Surface Analysis for Binding Hotspots

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting intermolecular interactions. researchgate.netutoronto.ca The MEP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

For this compound, an MEP analysis can identify the "binding hotspots" – the regions of the molecule that are most likely to engage in electrostatic interactions with a receptor or other molecules. researchgate.net The nitrogen atom of the piperidine ring is expected to be a region of negative potential, making it a likely hydrogen bond acceptor. The aromatic naphthalene ring can participate in π-π stacking and other non-covalent interactions. This information is critical for understanding the binding mode of the molecule and for designing derivatives with enhanced interactions.

Theoretical Protonation State Prediction and pKa Determination

The protonation state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its solubility, permeability, and interaction with biological targets. The piperidine nitrogen in this compound is basic and will exist in a protonated state to a certain degree at physiological pH. Predicting the acidity constant (pKa) of this nitrogen is crucial for understanding its behavior.

Computational methods offer a viable alternative to experimental pKa determination, which can be time-consuming and resource-intensive. Various theoretical approaches can be employed, ranging from empirical methods to more rigorous quantum mechanical (QM) calculations.

Empirical and Semi-empirical Methods: Software like ACD/pKa DB utilizes a large database of experimentally determined pKa values and employs a fragment-based approach to predict the pKa of a query molecule. For this compound, the software would identify the basic piperidine nitrogen and adjust a base pKa value based on the electronic effects of the naphthalen-1-ylmethyl substituent.

Semi-empirical QM methods, such as PM7 or AM1, provide a faster computational alternative to full QM calculations. researchgate.net These methods can be used in conjunction with a continuum solvation model (like COSMO or SMD) to calculate the free energy change of deprotonation, from which the pKa can be derived. researchgate.net An isodesmic reaction approach, where the pKa is calculated relative to a chemically similar reference compound with a known pKa, can improve the accuracy of these predictions. researchgate.net

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a widely used QM method for more accurate pKa predictions. This approach involves calculating the Gibbs free energies of the protonated and neutral forms of the molecule in solution. The pKa is then determined from the calculated free energy of the deprotonation reaction. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining accurate results. The inclusion of explicit solvent molecules in the calculation, in addition to a continuum model, can further enhance the accuracy by accounting for specific solute-solvent interactions.

A general procedure for predicting pKa involves computing the proton solvation energy in a given solvent and comparing it to a reference compound with a known experimental pKa in water. nih.gov This method, while computationally more demanding, can provide robust predictions across different solvents. nih.gov

Table 1: Theoretical pKa Prediction Methods for this compound

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Empirical (e.g., ACD/pKa DB) | Fragment-based, database-driven | Very fast, easy to use | Accuracy depends on the diversity and quality of the database |

| Semi-empirical (e.g., PM7/COSMO) | Approximate quantum mechanics | Faster than DFT, good for high-throughput screening | Less accurate than DFT, may have systematic errors |

| Quantum Mechanical (e.g., DFT) | Solves the electronic structure of the molecule | High accuracy with appropriate functional and basis set | Computationally expensive, requires expertise |

Cheminformatics-Driven Lead Optimization Strategies (Conceptual)

Cheminformatics provides a suite of computational tools to guide the optimization of a lead compound like this compound. These strategies aim to explore the chemical space around the initial scaffold to identify analogues with improved properties.

Scaffold Hopping: Scaffold hopping is a computational strategy used to identify new molecular backbones (scaffolds) that can maintain the desired biological activity of the original compound while offering improved properties such as synthetic accessibility, novelty for intellectual property, or a better safety profile. For this compound, the piperidine ring could be considered a key scaffold.

Computational approaches to scaffold hopping often involve searching virtual libraries of compounds for molecules that have a similar three-dimensional arrangement of key pharmacophoric features to the original lead but possess a different core structure. For instance, one could search for scaffolds that present a basic nitrogen and a bulky aromatic group in a similar spatial orientation to that found in this compound. Studies on fused piperidine-type antagonists have demonstrated the successful application of scaffold hopping to identify novel, active chemotypes. nih.gov Similarly, the development of a 3-amino piperidine scaffold hopping library led to the discovery of potent and selective inhibitors. researchgate.net

For this compound, both the naphthalene ring and the piperidine ring are candidates for bioisosteric replacement.

Naphthalene Moiety: The naphthalene group is a large, lipophilic aromatic system. A key goal for its replacement might be to reduce lipophilicity, which could improve solubility and metabolic stability, or to explore alternative interactions with a target protein. Computational databases of bioisosteres can be searched for suitable replacements. For example, benzazaborinines have been investigated as novel bioisosteric replacements for naphthalene, demonstrating comparable potency and improved pharmacokinetic profiles in some cases. nih.govresearchgate.net Other potential replacements could include quinoline, indole, or other bicyclic heteroaromatic systems.

Piperidine Moiety: The piperidine ring provides a basic nitrogen center and a specific conformational framework. Bioisosteric replacements for the piperidine ring could include other saturated heterocycles like pyrrolidine, morpholine (B109124), or thiomorpholine. These changes would alter the pKa, lipophilicity, and hydrogen bonding capacity of the molecule. For example, replacing a piperidine with a morpholine would introduce a hydrogen bond acceptor (the ether oxygen) and likely lower the basicity of the nitrogen.

Diversity Analysis: Once a set of virtual analogues of this compound is generated through scaffold hopping, bioisosteric replacement, or combinatorial enumeration of substituents, diversity analysis can be used to ensure that a wide range of chemical space is being explored. This helps to avoid redundancy in the selection of compounds for synthesis and testing.

Diversity can be assessed based on various molecular descriptors, including:

Physicochemical properties: Molecular weight, logP, number of hydrogen bond donors/acceptors.

2D fingerprints: These encode the presence or absence of various structural fragments.

3D shape and pharmacophore features: These describe the three-dimensional structure and potential interaction points of the molecules.

By plotting the virtual library in a multi-dimensional descriptor space, it is possible to visualize the diversity and identify areas of chemical space that are under- or over-represented. The exploration of the 3D fragment chemical space of piperidine derivatives has shown that even subtle changes, like the position of a methyl group, can lead to significant changes in molecular shape and coverage of 3D space. whiterose.ac.uknih.gov

Chemical Space Exploration: Chemical space refers to the vast multidimensional space of all possible molecules. nih.gov For this compound, computational tools can be used to explore the local chemical space by generating a virtual library of analogues. This can be done by systematically modifying different parts of the molecule:

Substitution on the piperidine ring: Adding substituents at different positions of the piperidine ring can explore new interactions and modulate the compound's properties.

Modification of the linker: The methylene (B1212753) linker between the naphthalene and piperidine rings can be extended, constrained (e.g., by introducing a cyclopropane (B1198618) ring), or made more polar (e.g., by introducing an ether or amide linkage).

Substitution on the naphthalene ring: Adding various functional groups to the naphthalene ring can fine-tune electronic properties and introduce new interactions.

The generated virtual library can then be filtered based on predicted "drug-like" properties (e.g., Lipinski's Rule of Five) and docked into a putative target protein to prioritize compounds for synthesis. This systematic exploration allows for a rational and efficient search for improved analogues of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzazaborinine |

| Quinoline |

| Indole |

| Pyrrolidine |

| Morpholine |

Advanced Methodological Approaches and Future Directions in 3 Naphthalen 1 Ylmethyl Piperidine Research

Integration with Systems Biology and Network Pharmacology Approaches

To comprehend the full biological impact of 3-(Naphthalen-1-ylmethyl)piperidine, it is crucial to move beyond a single-target perspective. Systems biology and network pharmacology offer a holistic view of how a compound interacts with the complex network of proteins, genes, and metabolic pathways within a cell or organism.

A hypothetical workflow for a network pharmacology study is outlined below:

| Step | Description | Tools and Databases | Potential Outcome for this compound |